Vinylarsine

Gas-phase electron diffraction Molecular structure Coordination chemistry

Vinylarsine (ethenylarsine, CH₂=CH-AsH₂) is a primary unsaturated organoarsenic compound characterized by a vinyl group directly bonded to an arsenic center bearing two hydride substituents. It represents a foundational member of the vinyl-substituted Group 15 hydride series, with its molecular structure definitively established via gas-phase electron diffraction (GED), yielding key geometric parameters including rAs–C = 195.1(1) pm and rAs–H = 150.5(4) pm.

Molecular Formula C2H3As
Molecular Weight 101.97 g/mol
Cat. No. B14440546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylarsine
Molecular FormulaC2H3As
Molecular Weight101.97 g/mol
Structural Identifiers
SMILESC=C[As]
InChIInChI=1S/C2H3As/c1-2-3/h2H,1H2
InChIKeySZRIDEXXOYUJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinylarsine for Research: Primary Organoarsenic Compound with Defined Spectroscopic and Structural Parameters


Vinylarsine (ethenylarsine, CH₂=CH-AsH₂) is a primary unsaturated organoarsenic compound characterized by a vinyl group directly bonded to an arsenic center bearing two hydride substituents. It represents a foundational member of the vinyl-substituted Group 15 hydride series, with its molecular structure definitively established via gas-phase electron diffraction (GED), yielding key geometric parameters including rAs–C = 195.1(1) pm and rAs–H = 150.5(4) pm [1]. The compound serves as a volatile, reactive precursor in organometallic coordination chemistry and has been characterized by multiple spectroscopic methods including microwave rotational spectroscopy, photoelectron (PE) spectroscopy, and infrared vibrational analysis [2]. Its relatively low thermal stability at ambient temperature (half-life of approximately 30 minutes in solution) necessitates careful handling under inert conditions, a factor that directly informs procurement decisions regarding packaging and storage requirements [3].

Why Generic Substitution of Vinylarsine with Other Primary Arsines or Phosphines Fails in Rigorous Research Applications


Vinylarsine cannot be substituted with generic 'primary arsine' or 'vinylphosphine' reagents without altering experimental outcomes due to three critical and quantifiable differentiation factors. First, the As–C bond length in vinylarsine (195.1 pm) differs markedly from the P–C bond in vinylphosphine (~180 pm) and the As–C bond in saturated analogues, directly impacting coordination geometry and ligand field strength in metal complexes [1]. Second, gas-phase basicity and acidity values follow a predictable yet non-overlapping trend across the ethyl-vinyl-ethynylarsine series (GB decreasing from ethyl to ethynyl), meaning that substitution with ethylarsine or ethynylarsine will alter proton affinity and nucleophilic reactivity in a quantifiable manner [2]. Third, the intrinsic thermal lability of vinylarsine (solution half-life of approximately 30 minutes at room temperature) distinguishes it from both the more stable dichloroarsine derivatives and the less stable ethynylarsine, dictating incompatible handling protocols and reaction time windows [3]. These are not interchangeable reagents; selection of vinylarsine over its closest analogs must be justified by the specific structural, electronic, or stability requirements of the intended application.

Vinylarsine Quantitative Evidence: Differentiating Structural, Electronic, and Stability Parameters Against Closest Analogs


Vinylarsine As–C Bond Length Differentiation: Gas-Phase Electron Diffraction Comparison with Arsine and Vinyldichloroarsine

Vinylarsine exhibits a definitive As–C bond length of 195.1(1) pm as determined by gas-phase electron diffraction (GED) combined with the SARACEN method. This value provides the first complete gas-phase structural characterization of any primary arsine and establishes a critical reference point for comparison with both saturated arsine (AsH₃, no As–C bond) and the chlorinated derivative vinyldichloroarsine, where substitution of hydride with chloride alters both bonding and conformational preferences [1].

Gas-phase electron diffraction Molecular structure Coordination chemistry

Vinylarsine Gas-Phase Basicity and Acidity Differentiation Among Ethyl-, Vinyl-, and Ethynylarsine Series

The gas-phase basicity (GB) of vinylarsine occupies an intermediate position within the ethyl-vinyl-ethynylarsine series, with GB values decreasing and acidity increasing (ΔacidG° values decreasing) in the order: ethylarsine > vinylarsine > ethynylarsine. This trend reflects the increasing electron-withdrawing character of the substituent (sp³ ethyl → sp² vinyl → sp ethynyl), which directly modulates the availability of the arsenic lone pair for protonation or metal coordination [1].

Gas-phase basicity Proton affinity FT-ICR mass spectrometry

Vinylarsine Thermal Stability Differentiation: Quantitative Half-Life Comparison in Solution Versus Phosphorus Analogue

Vinylarsine exhibits limited thermal stability at room temperature, with a half-life (τ₁/₂) of approximately 30 minutes in solution. This places it as a moderately stable member within the unsaturated primary arsine class, in contrast to the higher thermal stability of vinylphosphine (the phosphorus analogue) and the lower stability of allylarsine, which decomposes under GED experimental conditions with arsine as the sole volatile decomposition product [1][2].

Thermal stability Solution half-life Organoarsenic chemistry

Vinylarsine Conformational and Bonding Trend Differentiation Relative to Vinylamine and Vinylphosphine

The bonding and conformational trends in vinylarsine have been directly compared to those found in analogous vinylamine and vinylphosphine species through combined GED experimental data and quantum chemical calculations. The C–C–As bond angle of 119.4(2)° in vinylarsine reflects the specific steric and electronic demands of the arsenic center, which differ from the corresponding nitrogen and phosphorus analogues due to increasing atomic radius and decreasing electronegativity down Group 15 [1]. Furthermore, DFT studies of Cu⁺ binding demonstrate that while vinylamine favors Cu⁺ attachment to the Cβ carbon, both vinylphosphine and vinylarsine behave as P- and As-bases respectively, with metal binding occurring preferentially at the heteroatom lone pair [2].

Conformational analysis Group 15 comparison DFT calculations

Vinylarsine Application Scenarios: Research Use Cases Supported by Quantitative Evidence


Organometallic Ligand Precursor Requiring Defined As–C Bond Geometry for Computational Modeling

Researchers developing bidentate organoarsenic ligands for transition metal catalysis should select vinylarsine when a structurally characterized primary arsine with a precisely known As–C bond length (195.1(1) pm) and C–C–As bond angle (119.4(2)°) is required for DFT-level computational modeling of coordination complexes. The availability of these experimental GED parameters eliminates reliance on estimated geometries, improving the accuracy of calculated binding energies and reaction pathways. The enamine-like ambident nature of vinylarsine, capable of reacting at either the β-carbon or the arsenic center, further supports its use as a versatile ligand precursor in organometallic synthesis [1].

Gas-Phase Basicity and Proton Affinity Studies in Organoarsenic Series

Vinylarsine is the appropriate selection for gas-phase thermochemical studies requiring a vinyl-substituted arsine with intermediate basicity and acidity properties. The compound's position within the established ethyl > vinyl > ethynyl trend in gas-phase basicity provides a calibrated reference point for investigating substituent electronic effects on arsenic-centered reactivity. Researchers studying proton transfer, metal cation binding, or hydrogen-bonding interactions involving organoarsenic species can utilize vinylarsine's experimentally determined GB and ΔacidG° values (measured via FT-ICR mass spectrometry) as a benchmark for comparative analysis across the primary arsine series [2].

Coordination Chemistry with Soft Transition Metals Requiring Arsenic Over Phosphorus Donors

In synthetic coordination chemistry involving soft transition metals (e.g., Cu⁺, Pd(II), Pt(II)), vinylarsine offers a demonstrable advantage over vinylamine due to its preference for heteroatom (As) binding rather than Cβ attachment. DFT calculations confirm that Cu⁺ binds preferentially to the arsenic lone pair in vinylarsine, whereas vinylamine directs Cu⁺ binding to the β-carbon. This differential metal-binding site preference, combined with arsenic's inherent soft donor character relative to nitrogen, makes vinylarsine the preferred choice for preparing metal complexes where As–M coordination is the desired outcome and where softer ligand character enhances stability with softer metal centers [3].

Spectroscopic Reference Standard Development for Primary Arsine Vibrational Analysis

Vinylarsine serves as a foundational spectroscopic reference for the primary arsine functional group. Its gas-phase infrared spectrum has been fully assigned in the mid-IR region up to 6300 cm⁻¹ through combined experimental measurement and anharmonic DFT calculations, and its vibrational spectra have been directly compared with the antimony analogue vinylstibine. This comprehensive spectral characterization enables researchers to use vinylarsine as a calibration standard or fingerprint reference when identifying or characterizing novel primary arsine derivatives by IR or Raman spectroscopy [4].

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